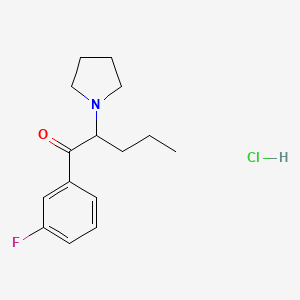

1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride typically involves several steps:

-

Synthetic Routes and Reaction Conditions

- The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.

- The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

- The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.

-

Industrial Production Methods

- Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.

- Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:

-

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

-

Common Reagents and Conditions

- Oxidation: KMnO4, CrO3, acidic or basic conditions.

- Reduction: LiAlH4, NaBH4, anhydrous conditions.

- Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.

-

Major Products

- Oxidation: Ketones, carboxylic acids.

- Reduction: Alcohols.

- Substitution: Amines, thiols derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves several steps:

- Starting Materials : The synthesis typically begins with the preparation of a 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.

- Reaction Conditions : Common solvents include dichloromethane or ethanol, with catalysts such as palladium on carbon facilitating the coupling reactions. Hydrochloric acid is added to form the monohydrochloride salt, enhancing stability and solubility.

Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis for creating more complex molecules.

- Mechanistic Studies : It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

- Diagnostic Tools : It is employed in developing new diagnostic tools and assays.

Medicine

- Therapeutic Potential : Research explores its use as a precursor for drug development, particularly in pharmacological studies assessing its effects on biological systems.

- Pharmacological Properties : The compound's interaction with various biological targets has been studied to understand its therapeutic potential .

Industry

- Specialty Chemicals : It is used in producing specialty chemicals and materials.

- Industrial Processes : The compound is involved in developing new industrial processes and technologies.

Case Study 1: Pharmacological Evaluation

A study evaluated the binding affinities of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone against various neurotransmitter transporters. Results indicated significant inhibition of dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders .

| Compound | Ki (nM) | Target |

|---|---|---|

| 3-Fluoro-α-Pyrrolidinopentiophenone | 109 | Norepinephrine Transporter |

| 3-Fluoro-α-Pyrrolidinopentiophenone | 11.3 | Dopamine Transporter |

Case Study 2: Synthetic Methodology Development

Research focused on optimizing the synthetic route for this compound to enhance yield and purity. Techniques like crystallization were employed to purify the final product effectively. This study underscores the importance of refining synthetic methodologies for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

- It may also bind to nucleic acids, affecting gene expression and cellular processes.

-

Pathways Involved

- The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.

- It may also modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone

- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-hexanone

- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone

-

Uniqueness

- The presence of the pentanone backbone distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

- The monohydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications.

Biological Activity

1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as 3-fluoro-α-PVP, is a synthetic compound belonging to the class of cathinones. This compound has gained attention due to its psychoactive properties and potential for abuse. Understanding its biological activity is crucial for assessing its safety and implications for public health.

- Molecular Formula : C15H20FNO·HCl

- Molecular Weight : 285.8 g/mol

- CAS Number : 2748623-76-7

- Purity : ≥98%

- Storage Conditions : -20°C

3-fluoro-α-PVP acts primarily as a stimulant, influencing the central nervous system (CNS) by increasing the release of neurotransmitters such as dopamine. Research indicates that it stimulates locomotor activity in animal models, similar to other stimulants like methamphetamine. The mechanism appears to involve interactions with dopamine receptors, specifically D1 and D2 receptors, which mediate its locomotor effects .

Neuropharmacological Effects

Studies have demonstrated that administration of 3-fluoro-α-PVP leads to significant increases in locomotor activity in mice, suggesting a potent stimulant effect. In a comparative study, it was found that:

- Dosage : Mice were administered 25 mg/kg of α-PVP.

- Results : Increased locomotor activity was observed, which was inhibited by specific dopamine receptor antagonists (D1 antagonist SCH23990 and D2 antagonist sulpiride) indicating the involvement of dopaminergic pathways .

Toxicological Considerations

The neurotoxic potential of 3-fluoro-α-PVP has been highlighted in various studies. Users have reported severe adverse effects including loss of consciousness and respiratory difficulties. The compound's toxicity profile suggests a risk for overdose and severe health consequences, akin to other synthetic cathinones .

Case Study 1: Clinical Reports

A clinical case report documented instances of acute toxicity in individuals using products containing α-PVP. Symptoms included agitation, tachycardia, and psychosis. These cases underline the need for awareness regarding the potential dangers associated with synthetic cathinones.

Case Study 2: Animal Studies

In controlled studies involving Balb/c male mice, researchers observed that α-PVP administration resulted in significant alterations in behavior and physiological responses compared to control groups. The findings suggest a clear link between α-PVP exposure and increased CNS stimulation .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Primary Effects | Toxicity Profile |

|---|---|---|---|

| 3-fluoro-α-PVP | Dopamine release | Stimulant effects | High potential for overdose |

| Methamphetamine | Dopamine reuptake inhibition | Euphoria, increased energy | Severe neurotoxicity |

| Cocaine | Dopamine reuptake inhibition | Euphoria, increased energy | High addiction potential |

Properties

CAS No. |

2748623-76-7 |

|---|---|

Molecular Formula |

C15H21ClFNO |

Molecular Weight |

285.78 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C15H20FNO.ClH/c1-2-6-14(17-9-3-4-10-17)15(18)12-7-5-8-13(16)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |

InChI Key |

FWLXKIMLOZFXHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.